![molecular formula C12H9BrFN B1441971 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine CAS No. 1187163-43-4](/img/structure/B1441971.png)
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Overview
Description
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine is a heterocyclic compound that is used in a variety of scientific research applications. It is a valuable synthetic intermediate in organic synthesis and can be used to synthesize various compounds. In addition, this compound has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Synthesis and Application in Kinase Inhibitors
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine and its derivatives have been extensively studied in the synthesis of kinase inhibitors. An optimized synthesis approach for potent p38α mitogen-activated protein kinase inhibitors was reported, improving overall yield and versatility (El-Gokha, Laufer, & Koch, 2015).
Role in Fluorescence Technologies
This compound also plays a role in the development of new classes of fluorophores. The efficient route to indolizino[3,2-c]quinolines, a new class of fluorophores, was achieved through the condensation of several 2-methylpyridines, suggesting potential applications as fluorescent probes in biomedical research (Park et al., 2015).
Reactivity Studies
The compound's reactivity has been explored in various contexts. For instance, studies on the reactivity of halogenopyridines towards different bases revealed insights into reaction mechanisms and potential synthetic applications (Zoest & Hertog, 2010).
Synthesis of Cognition Enhancers
In pharmaceutical chemistry, derivatives of this compound have been utilized in the synthesis of cognition enhancer drugs. An example is the preparation of DMP 543, a cognition enhancer drug candidate, using 2-fluoro-4-methylpyridine (Pesti et al., 2000).
Development in Light Emitting Diodes (OLEDs)
This compound has also found application in the development of organic light-emitting diodes (OLEDs). Studies on spectral characterizations and photophysical properties of synthesized derivatives have indicated their suitability as electroluminescent materials in OLED applications (Lakshmanan, Shivaprakash, & Nair, 2015).
Mechanism of Action
Target of Action
Similar compounds such as zenarestat and 2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy acetic acid are known to inhibit the enzyme aldose reductase .
Mode of Action
Zenarestat, a similar compound, inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy .
Biochemical Pathways
Zenarestat, a similar compound, inhibits the polyol pathway, a route that allows cells to produce fructose from glucose .
Result of Action
Zenarestat, a similar compound, possibly slows or reduces the progression of polyneuropathy, a condition that causes pain, sensory and motor deficits in the limbs .
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-4-5-15-7-11(8)10-3-2-9(13)6-12(10)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKZQGMOWQVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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